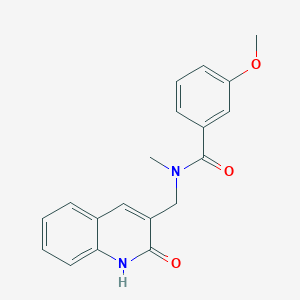

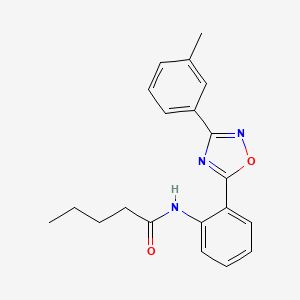

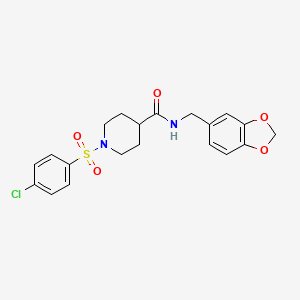

N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . The quinoline moiety commonly exists in various natural compounds and is known to exhibit a broad range of biological activities .

Synthesis Analysis

Quinoline derivatives can be prepared from corresponding quinoline hydrazones and substituted carboxylic acids using EDC-mediated peptide coupling reactions . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .Molecular Structure Analysis

Quinoline or 1-azanaphthalene or benzo[b]pyridine has a molecular formula of C9H7N, and the molecular weight is 129.16 . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Aplicaciones Científicas De Investigación

Antimalarial Activity

The quinoline scaffold has a rich history in antimalarial drug development. Quinine, derived from the bark of Cinchona trees, was one of the earliest antimalarial agents. Quinoline derivatives, including chloroquine and mefloquine, have been used effectively against Plasmodium species. Investigating the antimalarial potential of “N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide” could yield promising results .

Anticancer Properties

Quinoline-based compounds have attracted attention as potential anticancer agents. Researchers have explored their cytotoxic effects, inhibition of cancer cell proliferation, and interference with signaling pathways. We should investigate whether our compound exhibits similar properties. Notably, some quinoline derivatives have shown excellent anticancer activity compared to standard drugs like doxorubicin and etoposide .

Miscellaneous Activities

Quinolines often surprise researchers with unexpected properties. These include anti-inflammatory, analgesic, and anticonvulsant effects. Our compound might exhibit similar versatility.

Rajesh, Y. B. R. D. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Link Research article: 5-[N-(N,N-dimethylaminopropyl-1-amino)]benzimidazo[1,2-a]quinoline-6-carbonitrile (52) and 5-N-piperazinylbenzimidazo[1,2-a]quinoline-6-carbonitrile (53) exhibited excellent anticancer activity compared with doxorubicin and etoposide as standards. Link

Direcciones Futuras

The development of new quinoline derivatives with potent biological activity is an active area of research . These compounds have potential applications in the development of new drugs, particularly for their antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Propiedades

IUPAC Name |

3-methoxy-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-21(19(23)14-7-5-8-16(11-14)24-2)12-15-10-13-6-3-4-9-17(13)20-18(15)22/h3-11H,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXCKULRMYLTRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

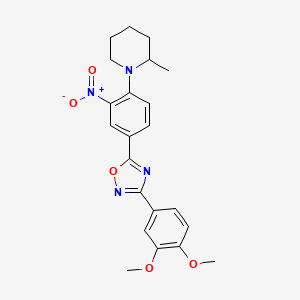

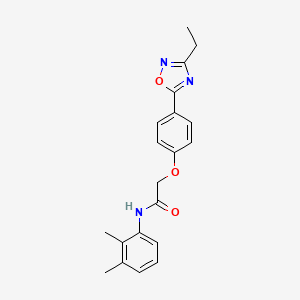

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7712341.png)

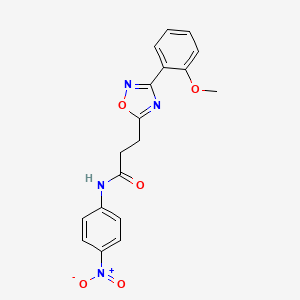

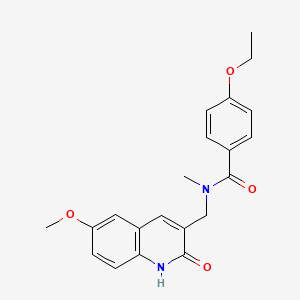

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)

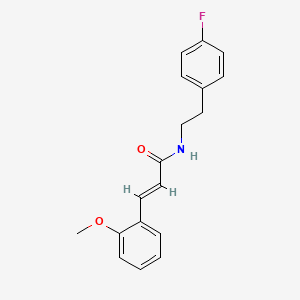

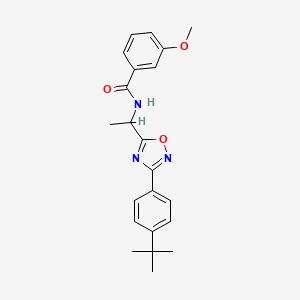

![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide](/img/structure/B7712421.png)